KDM6B/KDM6A Enzymatic Potency: GSK-J4 (Active Isomer) vs. GSK-J5 (Inactive Isomer)
GSK-J4 hydrochloride is a prodrug that releases the active JMJD3/UTX inhibitor GSK-J1 (IC50 = 60 nM), whereas its pyridine regio-isomer GSK-J5 is hydrolyzed to a free base that is functionally inert against JMJD3. This differential establishes GSK-J5 as an essential negative control and confirms that the biological activity attributed to GSK-J4 is entirely dependent on the correct molecular geometry of the active metabolite [1].
| Evidence Dimension | JMJD3 (KDM6B) Enzymatic Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 60 nM (for the active metabolite GSK-J1, released from GSK-J4 prodrug) |
| Comparator Or Baseline | GSK-J5 (inactive isomer, free base): IC50 > 100 µM |
| Quantified Difference | >1,666-fold difference in potency |
| Conditions | Cell-free enzymatic assay using purified JMJD3 |
Why This Matters
Procuring the incorrect isomer (GSK-J5) will yield no target engagement, rendering experiments on H3K27me3 biology uninterpretable.
- [1] Kruidenier L, Chung CW, Cheng Z, et al. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Nature. 2012;488(7411):404-408. View Source
